[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide [2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609400-30-7
VCID: VC4084683
InChI: InChI=1S/C15H15ClN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br
Molecular Formula: C15H16BrClN2O2
Molecular Weight: 371.65

[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide

CAS No.: 1609400-30-7

VCID: VC4084683

Molecular Formula: C15H16BrClN2O2

Molecular Weight: 371.65

* For research use only. Not for human or veterinary use.

[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide - 1609400-30-7

Description

2-(4-Chlorophenyl)ethylamine hydrobromide is a chemical compound with the IUPAC name 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine hydrobromide. This compound is primarily used as a building block in chemical synthesis and research, particularly in the development of bioactive molecules. It is a solid material at room temperature and is typically stored under standard laboratory conditions.

Synthesis

The synthesis of 2-(4-chlorophenyl)ethylamine hydrobromide involves multiple steps:

  • Preparation of the Amino Intermediate: The ethylamine derivative is synthesized by reacting 4-chlorophenylethylamine with a nitrobenzyl halide in the presence of a base.

  • Hydrobromide Salt Formation: The free amine is converted into its hydrobromide form by treating it with hydrobromic acid to improve stability and solubility.

This process ensures high purity and yield, essential for its use in research settings.

Applications

The compound has potential applications in:

  • Pharmaceutical Research: It serves as an intermediate in synthesizing bioactive molecules for drug discovery.

  • Material Science: Used in the development of advanced materials requiring specific functional groups.

  • Chemical Biology: Acts as a probe or precursor in studying biological pathways.

Structural Analysis

The structure of 2-(4-chlorophenyl)ethylamine hydrobromide has been confirmed using spectroscopic techniques such as:

  • NMR (Nuclear Magnetic Resonance): Provides detailed information about the hydrogen and carbon environment.

  • Mass Spectrometry (MS): Confirms molecular weight and purity.

  • Infrared Spectroscopy (IR): Identifies functional groups like nitro (-NO2_2) and amine (-NH).

Safety and Handling

As with many chemical compounds, safety precautions must be observed:

  • Hazards: The compound may be harmful if inhaled or ingested. Direct contact with skin or eyes should be avoided.

  • Storage: Keep in a dry, cool place away from incompatible substances.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling.

Research Implications

This compound's unique structure makes it valuable for:

  • Developing receptor ligands for pharmacological studies.

  • Investigating electron-withdrawing effects of nitro groups on aromatic systems.

  • Exploring halogen-substituted phenyl derivatives in medicinal chemistry.

CAS No. 1609400-30-7
Product Name [2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide
Molecular Formula C15H16BrClN2O2
Molecular Weight 371.65
IUPAC Name 2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide
Standard InChI InChI=1S/C15H15ClN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H
Standard InChIKey OSUNVGIIGJWBCQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br
PubChem Compound 75531475
Last Modified Aug 16 2023

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